

# A Comparative Guide to the Synthesis of Enantiopure 1,2-Diphenylethylenediamine

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Compound of Interest

(1S,2S)-(-)-1,2Diphenylethylenediamine

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For researchers, scientists, and drug development professionals, the synthesis of enantiopure 1,2-diphenylethylenediamine (DPEN) is a critical step in the development of asymmetric catalysts and chiral auxiliaries.[1][2] This guide provides an objective comparison of validated synthesis methods for obtaining enantiomerically pure (1R,2R)- and (1S,2S)-DPEN, with a focus on data-driven performance metrics and detailed experimental protocols.

The most prevalent and well-documented approach to obtaining enantiopure DPEN involves the synthesis of a racemic mixture of (±)-1,2-diphenylethylenediamine, followed by chiral resolution.[3] This guide will focus on the common methods for achieving this, presenting quantitative data for comparison.

# Performance Comparison of Synthesis and Resolution Methods

The following tables summarize quantitative data for the synthesis of racemic (±)-DPEN and its subsequent chiral resolution.

Table 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine



Method	Starting Material	Reagents	Solvent	Temperat ure (°C)	Yield (%)	Referenc e
Reductive Amination	Benzil	Ammonium acetate, Cyclohexa none, Acetic acid	Glacial Acetic Acid	Reflux	95-97	[4]
Imidazole Reduction	2,2- Spirocyclo hexane- 4,5- diphenyl- 2H- imidazole	Lithium, Liquid Ammonia, Ethanol	THF	-78 to 0	Not specified for this step	[4][5]
Dioxime Reduction	1,2- Diphenylth anedione dioxime	Hydrazine hydrate, Raney's Nickel, GAC	Ethanol	58-62	97	[6]
Dioxime Reduction	1,2- Diphenylth anedione dioxime	Formic acid, Raney's Nickel, GAC	Ethanol	70	91	[6]
Dioxime Reduction	1,2- Diphenylth anedione dioxime	Ammonium formate, Raney's Nickel, GAC	Methanol	63	93	[6]
Dioxime Reduction	1,2- Diphenylth anedione dioxime	Sodium formate, Raney's Nickel, GAC	Ethanol	72	89	[6]



Table 2: Chiral Resolution of (±)-1,2-Diphenylethylenediamine

Resolving Agent	Solvent	Recrystalliz ations	Yield of Diastereom eric Salt (%)	Final Enantiomeri c Excess (e.e.) (%)	Reference
L-(+)-Tartaric Acid	Ethanol	3	63-69	>98	[4][5]
L-(+)-Tartaric Acid	Methanol	1+	Theoretical max: 50	>95	[7]

### **Experimental Protocols**

Detailed methodologies for the key synthesis and resolution steps are provided below.

## Protocol 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine via Reductive Amination of Benzil

This procedure is adapted from a high-yield synthesis method.[4]

- Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 1.0 L of glacial acetic acid, 158 g (0.75 mol) of benzil, 400 g of ammonium acetate, and 80 mL (0.77 mol) of cyclohexanone.
- Reaction: Stir the mixture and heat at reflux for 1.5 hours.
- Workup: While hot, pour the mixture into 3 L of vigorously stirred water. Allow the mixture to cool to room temperature overnight.
- Isolation: Collect the crystals by filtration, wash four times with 300 mL of water, crush them in a mortar, and dry under reduced pressure to yield 205–210 g (95–97%) of the intermediate imidazole.



• Reduction: The imidazole is then reduced in a subsequent step using lithium in liquid ammonia to yield the racemic diamine.[4][5]

### Protocol 2: Chiral Resolution using L-(+)-Tartaric Acid

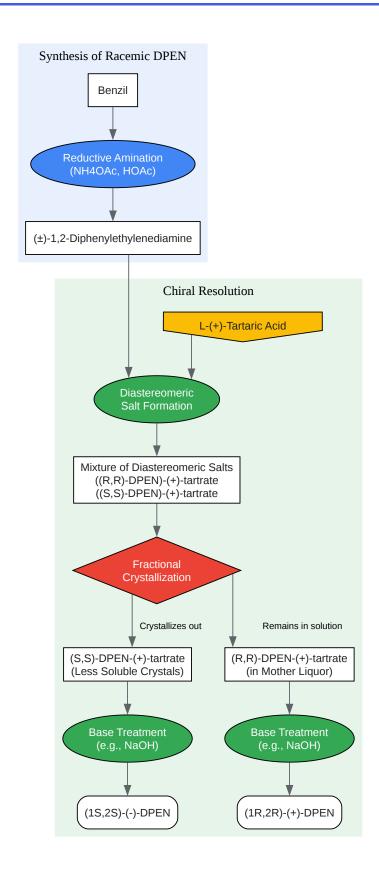
This protocol is a widely used method for separating the enantiomers of DPEN.[3][4][7]

- Dissolution: In a 1-L round-bottomed flask, dissolve 42.5 g (0.200 mol) of racemic (±)-1,2-diphenylethylenediamine in 230 mL of ethanol by heating to 70°C.[3]
- Addition of Resolving Agent: In a separate flask, prepare a hot (70°C) solution of 30.0 g
   (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol.[3]
- Precipitation: Slowly add the hot tartaric acid solution to the diamine solution. The diastereomeric tartrate salts will precipitate immediately.[4]
- Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[4]
- Isolation: Collect the crystals by filtration, wash with ethanol, and dry under reduced pressure. The (1S,2S)-(-)-diamine-L-(+)-tartrate salt crystallizes preferentially.
- Recrystallization: To achieve high optical purity (>98% e.e.), the collected salt should be recrystallized two to three more times from a mixture of water and ethanol.[5]
- Liberation of Free Amine: The resolved tartrate salt is treated with aqueous sodium hydroxide and extracted with a suitable organic solvent (e.g., dichloromethane) to obtain the enantiomerically pure free diamine.[5]

## **Synthesis and Resolution Workflow**

The following diagram illustrates the overall workflow from the synthesis of racemic DPEN to the isolation of the pure enantiomers.





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Caption: Workflow for the synthesis of racemic DPEN and its chiral resolution.



#### Conclusion

The synthesis of racemic 1,2-diphenylethylenediamine followed by chiral resolution with tartaric acid remains a robust and high-yielding method for obtaining enantiopure DPEN.[4][7] While various methods exist for producing the initial racemic mixture, the reductive amination of benzil offers excellent yields.[4] The subsequent resolution, although requiring multiple recrystallizations to achieve high enantiomeric excess, is a well-established and reliable procedure.[5] This guide provides the necessary data and protocols to enable researchers to select and implement the most suitable method for their specific needs.

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